molecular formula C12H18N4O2S2 B5785062 4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No.: B5785062
M. Wt: 314.4 g/mol
InChI Key: MLWPMNPWPULRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C12H18N4O2S2 and a molecular weight of 314.43 g/mol It is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfamoylphenyl group, along with a carbothioamide functional group

Preparation Methods

The synthesis of 4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-methylpiperazine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or protein-protein interactions, ultimately resulting in the desired pharmacological or biochemical effect .

Comparison with Similar Compounds

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c1-15-6-8-16(9-7-15)12(19)14-10-2-4-11(5-3-10)20(13,17)18/h2-5H,6-9H2,1H3,(H,14,19)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWPMNPWPULRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.